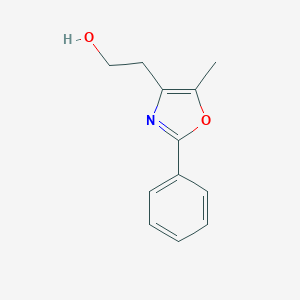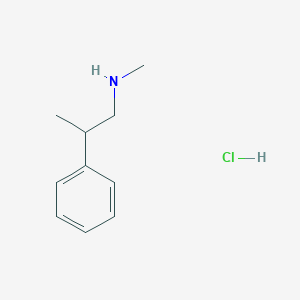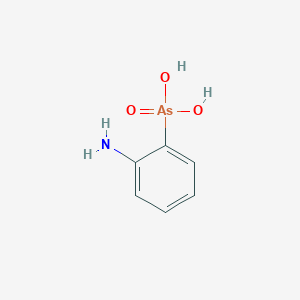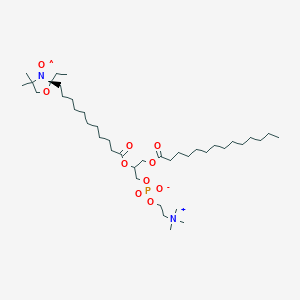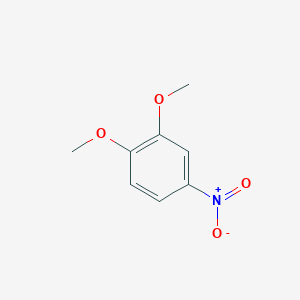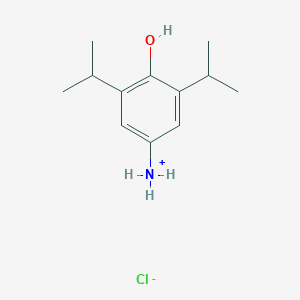
Clorhidrato de 4-amino propofol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino Propofol Hydrochloride is a chemical compound with the molecular formula C12H20ClNO. It is a derivative of phenol, characterized by the presence of amino and isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
4-Amino Propofol Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.
Mecanismo De Acción
Target of Action
The primary target of 4-Amino Propofol Hydrochloride, also known as 4-Amino-2,6-diisopropylphenol Hydrochloride, is the GABA-A receptor . This receptor plays a crucial role in the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) .
Mode of Action
The compound interacts with its target, the GABA-A receptor, through a process known as positive modulation . This interaction enhances the inhibitory function of GABA, leading to rapid induction of hypnosis with minimal excitation .
Biochemical Pathways
The action of 4-Amino Propofol Hydrochloride affects several biochemical pathways. It modulates genetic signaling pathways, including the hypoxia, NF- B, MAPK, SLUG, and Nrf2 pathways . It also influences epigenetic pathways involving miRNA, lncRNA, and histone acetylation .
Pharmacokinetics
4-Amino Propofol Hydrochloride has a narrow therapeutic margin and should only be administered by trained practitioners . Many pharmacokinetic (PK) and pharmacodynamic (PD) models exist for this compound . These models are used to inform drug dosing guidelines and calculate infusion rates required for user-defined target plasma or effect-site concentrations .
Result of Action
The molecular and cellular effects of 4-Amino Propofol Hydrochloride’s action are profound. Intravenous injection of a therapeutic dose produces hypnosis rapidly, usually within 40 seconds from the start of an injection . This rapid induction of unconsciousness is followed by a generally rapid recovery, associated with less frequent side effects (e.g., drowsiness, nausea, vomiting) than with other anesthetic agents .
Action Environment
The action, efficacy, and stability of 4-Amino Propofol Hydrochloride can be influenced by various environmental factors. For instance, the compound’s action can be affected by the patient’s physiological status and the presence of other drugs . It undergoes extensive PK and PD interactions with both other hypnotic drugs and opioids . These interactions can be additive with other hypnotics, whereas interactions with opioids tend to be highly synergistic .
Análisis Bioquímico
Cellular Effects
4-Amino Propofol Hydrochloride has been found to have significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 4-Amino Propofol Hydrochloride involves its interaction with the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor . This interaction results in the potentiation of the inhibitory function of GABA, leading to the inhibition of neuronal activity .
Dosage Effects in Animal Models
In animal models, the effects of 4-Amino Propofol Hydrochloride vary with different dosages Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses
Metabolic Pathways
4-Amino Propofol Hydrochloride is involved in various metabolic pathways It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino Propofol Hydrochloride typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods: Industrial production of 4-Amino Propofol Hydrochloride follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino Propofol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Propofol (2,6-Diisopropylphenol): Propofol is a widely used intravenous anesthetic with a similar structure but lacks the amino group present in 4-Amino Propofol Hydrochloride.
4-Amino-2,6-dibromophenol: This compound has bromine atoms instead of isopropyl groups, leading to different chemical properties and applications.
Uniqueness: 4-Amino Propofol Hydrochloride is unique due to the presence of both amino and isopropyl groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate GABA-A receptors makes it a valuable compound in both research and potential therapeutic applications.
Propiedades
IUPAC Name |
4-amino-2,6-di(propan-2-yl)phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJBRMGVYGSBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737690 |
Source


|
| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100251-91-0 |
Source


|
| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine Methyl Ester](/img/structure/B134794.png)
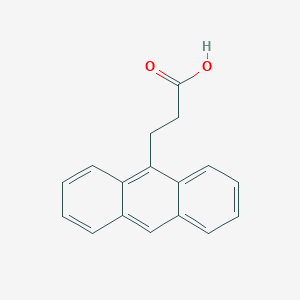

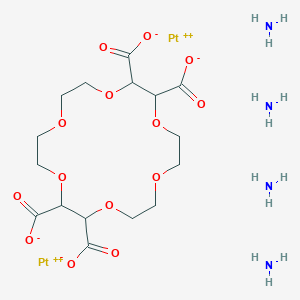
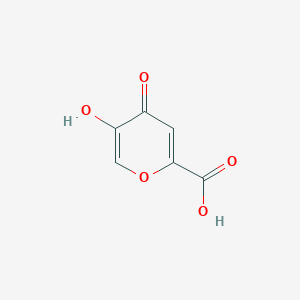
![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)

